
Application Notes and Protocols for
CRISPR/Cas9 Gene Editing in Medicago

Protoplasts

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Medicagol

Cat. No.: B191801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the CRISPR/Cas9 system

for targeted gene editing in Medicago protoplasts. The protocols detailed below cover

protoplast isolation, vector construction, PEG-mediated transformation, and subsequent

analysis of editing efficiency. This powerful technique enables rapid functional gene analysis

and the development of precisely modified plant lines for research and biotechnological

applications.

Data Presentation: Quantitative Summary
The following tables summarize key quantitative data from established protocols for

CRISPR/Cas9 gene editing in Medicago protoplasts, providing a comparative overview for

experimental planning.

Table 1: Protoplast Isolation and Transformation Parameters
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Parameter
Medicago
truncatula (Root
Protoplasts)[1][2]

Medicago
truncatula
(Mesophyll
Protoplasts)[3][4]

General Plant
Protoplasts (for
comparison)

Starting Material 5-6 day old seedlings
Greenhouse-grown

plants[3][4]
Varies by species

Enzyme Solution Not specified Not specified

Cellulase,

Macerozyme,

Pectolyase

Protoplast Yield Not specified Not specified
~75 x 10⁶ per gram of

leaf material[5]

Protoplast Density for

Culture
Not specified

6-8 x 10⁵

protoplasts/mL[3][4]
Varies

Transformation

Method
PEG-mediated[1][2]

Not specified for

CRISPR, but

regeneration protocol

exists[3][4]

PEG-mediated[6][7][8]

[9]

Plasmid DNA

Concentration
~1 µg/µL[2] Not applicable 20 µg[10]

Protoplast

Concentration for

Transformation

10⁴ protoplasts in 200

µL[2]
Not applicable

10⁵ protoplasts in 100

µL[11]

PEG Concentration

Equal volume of PEG

solution to

protoplast/DNA mix[2]

Not applicable 20%[10]

Incubation Time with

PEG
5 minutes[2] Not applicable 15 minutes[10]

Transformation

Efficiency

Not specified for gene

editing
Not applicable

Up to 87% (GFP

reporter)[5]

Table 2: CRISPR/Cas9 Gene Editing Efficiency in Medicago
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Promoter for Cas9 Target Gene
Editing Efficiency
in M. truncatula

Notes

Arabidopsis UBQ10

promoter

Phytoene desaturase

(PDS)
70%[12]

This promoter showed

a four-fold higher

mutation efficiency

compared to the 35S

promoter.[12]

35S promoter
Phytoene desaturase

(PDS)
~17.5% (inferred)

The UBQ10 promoter

provided a four-fold

improvement over the

35S promoter.[12]

Not specified MtNF-YB10 4.7% - 7.3%

Editing efficiency was

noted to be quite low,

potentially due to the

gene's role in

regeneration.[13]

Experimental Protocols
Protocol 1: Protoplast Isolation from Medicago
truncatula Roots[1][2]
This protocol is adapted for isolating protoplasts from the roots of the model legume Medicago

truncatula.

1. Plant Growth and Preparation:

Scarify M. truncatula (ecotype A17) seeds with concentrated H₂SO₄ for 5-7 minutes, then
surface sterilize with 10% sodium hypochlorite solution for 5-10 minutes.[2]
Wash seeds five times in sterile water and keep them overnight in water.[2]
Germinate seeds on a 1x B5 medium. Grow seedlings for 5-6 days in a growth chamber with
a 16 h light/8 h dark cycle.[1] Healthy plant growth is critical for successful protoplast
isolation.[1]

2. Protoplast Isolation:
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(Detailed enzyme solution composition and incubation conditions are not fully specified in the
source material, but a general procedure involves enzymatic digestion of the cell wall.)
After digestion, purify the protoplasts.

Protocol 2: PEG-Mediated Transformation of Medicago
Root Protoplasts[2]
This protocol describes the introduction of CRISPR/Cas9 plasmids into isolated Medicago root

protoplasts using a PEG-calcium fusion method.[1]

1. Preparation:

Resuspend the isolated protoplasts in a suitable buffer.
Prepare high-quality plasmid DNA containing the Cas9 and sgRNA expression cassettes at a
concentration of approximately 1 µg/µL.[2]

2. Transformation:

In a 5 mL round-bottom tube, add 20 µL of the plasmid DNA solution.[2]
Gently mix in 200 µL of the protoplast suspension (containing approximately 10⁴
protoplasts).[2]
Add 220 µL of PEG solution (equal volume to the protoplast/DNA mixture) and mix well by
gently tapping the tube.[2]
Incubate the mixture for 5 minutes at room temperature.[2]

3. Post-Transformation:

Terminate the transformation by adding 880-900 µL of W5 solution and mix gently by
inverting the tube.[2]
Centrifuge at 400 RCF for 2 minutes at 4°C to pellet the protoplasts.[2]
Discard the supernatant and resuspend the protoplasts in a suitable culture medium.

Protocol 3: Vector Construction for CRISPR/Cas9 Gene
Editing[14]
This protocol outlines the assembly of a plant transformation vector for expressing Cas9 and a

specific sgRNA.
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1. sgRNA Cassette Assembly:

Amplify the Medicago truncatula U6.6 (MtU6) promoter (352 bp) and the sgRNA scaffold (83
bp) from a pUC-based plasmid.[14]
Synthesize an oligonucleotide corresponding to the 20-nucleotide target sequence.[14][15]
Loosely assemble the three fragments (promoter, target sequence, and scaffold) in a
ligation-free cloning reaction.[14]
Use this assembly as a template for a subsequent PCR to amplify the complete sgRNA
expression construct.[14]

2. Final Vector Assembly:

Assemble the amplified sgRNA expression construct into a plant transformation vector that
also contains the Cas9 nuclease expression cassette.[14] This vector can then be used for
protoplast transformation.

Visualizations
Signaling Pathways and Experimental Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38656522/
https://pubmed.ncbi.nlm.nih.gov/38656522/
https://conductscience.com/sgrna-construction-and-design/
https://pubmed.ncbi.nlm.nih.gov/38656522/
https://pubmed.ncbi.nlm.nih.gov/38656522/
https://pubmed.ncbi.nlm.nih.gov/38656522/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Medicago truncatula Seed Germination & Seedling Growth

Protoplast Isolation from Seedling Roots

sgRNA Design & CRISPR/Cas9 Vector Construction

PEG-mediated Transformation of Protoplasts

Incubation of Transformed Protoplasts

Genomic DNA Extraction

Protoplast Culture & Plant Regeneration

PCR Amplification of Target Locus & Sequencing

Analysis of Editing Efficiency

Click to download full resolution via product page

Caption: Experimental workflow for CRISPR/Cas9 gene editing in Medicago protoplasts.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b191801?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b191801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzymatic Digestion of Cell Wall
(Protoplast Isolation)

Mechanical & Osmotic Stress

Reactive Oxygen Species (ROS) Burst

Activation of Stress Signaling Pathways

Changes in Gene Expression

Cell Wall Regeneration & Cell Division

Cas9 Nuclease

Formation of Cas9-sgRNA Ribonucleoprotein (RNP) Complex

single guide RNA (sgRNA)

Target DNA Recognition & Binding

Cas9-mediated Double-Strand Break (DSB)

Non-Homologous End Joining (NHEJ) Insertions/Deletions (Indels) -> Gene Knockout

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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